

# 6-Methylpyridazine-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567

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CAS Number: 49840-90-6

This technical guide provides a comprehensive overview of **6-Methylpyridazine-3-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information on its properties, potential synthesis, and likely applications based on the characteristics of the broader pyridazine-carbonitrile chemical class.

## Core Compound Properties

**6-Methylpyridazine-3-carbonitrile** is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.<sup>[1]</sup> The presence of the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including weak basicity and a high dipole moment, which are significant in molecular interactions.<sup>[1]</sup> The nitrile group further contributes to its reactivity and potential as a building block in medicinal chemistry.

Property	Value	Source
CAS Number	49840-90-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>	[1][2][3][4]
Molecular Weight	119.12 g/mol	[1]
Melting Point	86-87 °C	[1]
Boiling Point (Predicted)	398.6±25.0 °C	[1]
Density (Predicted)	1.16±0.1 g/cm <sup>3</sup>	[1]
LogP (Predicted)	0.65668	[1]
Purity (Commercial)	>95% - ≥99%	[2][3]
Appearance	Light yellow solid	

## Potential Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Methylpyridazine-3-carbonitrile** is not readily available in the reviewed literature. However, based on general synthetic methodologies for pyridazine derivatives, a plausible synthetic route can be proposed.

### Proposed Synthetic Pathway:

A potential synthetic route could involve the condensation of a suitable dicarbonyl compound with hydrazine, followed by functional group manipulations to introduce the nitrile group. For instance, a starting material like a 1,4-dicarbonyl compound could be cyclized with hydrazine to form the pyridazine ring. Subsequent oxidation of a methyl group to a carboxylic acid, followed by conversion to an amide and dehydration, would yield the desired nitrile.

A patent for the synthesis of a related compound, 6-methoxypyridazine-3-carboxylic acid, starts with 3-chloro-6-methylpyridazine.[5] This suggests that 3-chloro-6-methylpyridazine could be a key intermediate. The methyl group can be oxidized to a carboxylic acid, and the chloro group can be substituted.[5]

Disclaimer: The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar compounds. It has not been experimentally validated for **6-Methylpyridazine-3-carbonitrile** and should be adapted and optimized by qualified chemists.

#### Hypothetical Experimental Protocol for Synthesis:

##### Step 1: Oxidation of a precursor

A suitable starting material, such as 3-methyl-6-chloropyridazine, would be oxidized to form 6-chloropyridazine-3-carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate or potassium dichromate in an acidic medium.<sup>[5]</sup>

- Reaction: 3-methyl-6-chloropyridazine + Oxidizing Agent → 6-chloropyridazine-3-carboxylic acid
- Procedure:
  - Dissolve the starting material in concentrated sulfuric acid under cooling.
  - Slowly add the oxidizing agent while maintaining a controlled temperature.
  - After the reaction is complete, quench the reaction mixture with ice water.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Dry the organic layer and remove the solvent under reduced pressure.
  - Purify the crude product by recrystallization.

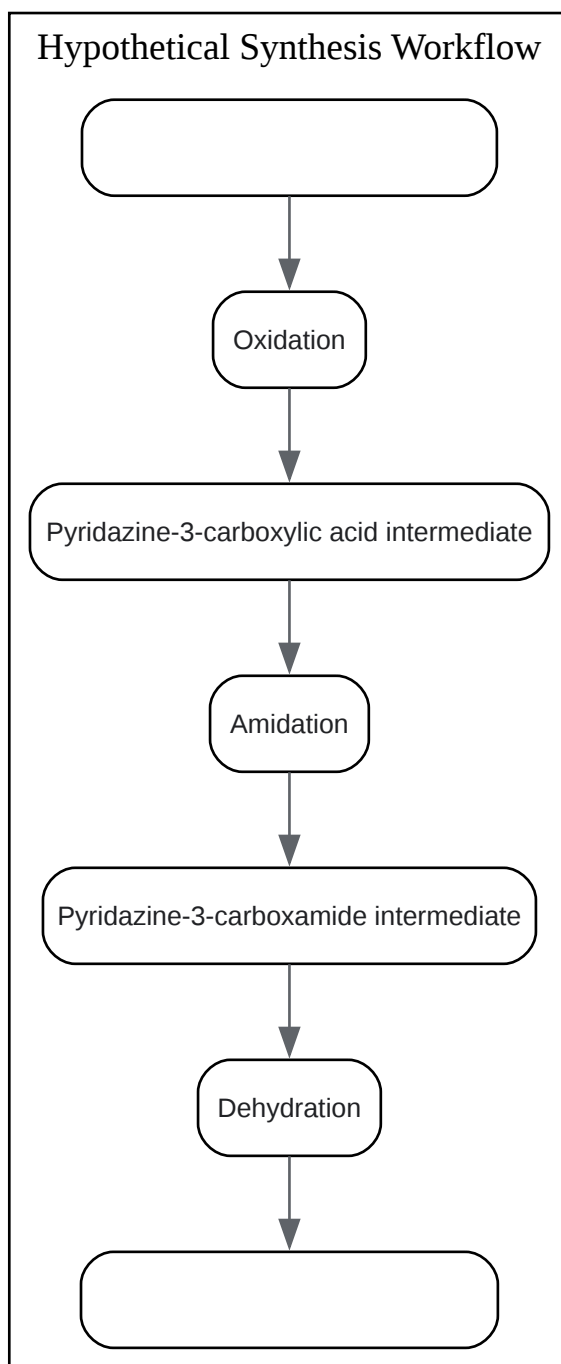
##### Step 2: Conversion to Amide and Dehydration to Nitrile

The resulting carboxylic acid would then be converted to the corresponding carbonitrile.

- Reaction: 6-chloropyridazine-3-carboxylic acid → 6-chloropyridazine-3-carboxamide → 6-chloropyridazine-3-carbonitrile
- Procedure:

- Convert the carboxylic acid to an acid chloride using a chlorinating agent (e.g., thionyl chloride).
- React the acid chloride with ammonia to form the amide.
- Dehydrate the amide using a dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield the nitrile.
- The final step would involve the substitution of the chloro group with a methyl group, potentially via a cross-coupling reaction.

Experimental Workflow Diagram:



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A generalized workflow for the hypothetical synthesis of **6-Methylpyridazine-3-carbonitrile**.

## Biological Activity and Drug Development Potential

While no specific biological activity has been reported for **6-Methylpyridazine-3-carbonitrile** itself, the pyridazine-carbonitrile scaffold is a significant motif in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

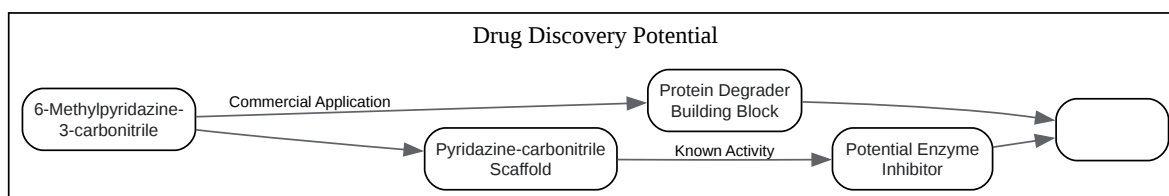
The nitrile group, in particular, is a key functional group in the design of enzyme inhibitors. Aromatic nitriles are known to act as inhibitors of cysteine proteases through the formation of a covalent bond with a thiol group in the enzyme's active site.[1] This suggests that **6-Methylpyridazine-3-carbonitrile** could be a valuable building block for the development of novel enzyme inhibitors.

Given its commercial availability as a "Protein Degradator Building Block," it is plausible that this compound is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other small molecules designed to induce protein degradation.

#### Potential Signaling Pathway Involvement:

Without specific experimental data, any discussion of signaling pathway involvement is speculative. However, based on the known activities of related compounds, one could hypothesize its potential to modulate pathways regulated by enzymes that are susceptible to inhibition by nitrile-containing compounds.

#### Logical Relationship Diagram for Drug Discovery:



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Logical flow from the core compound to a potential drug candidate.

## Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **6-Methylpyridazine-3-carbonitrile** is not readily available in the public domain. However, based on the SDS for related compounds such as 6-methylpyridazine-3-carboxylic acid and 3-Pyridinecarbonitrile, the following general precautions should be observed.<sup>[6]</sup><sup>[7]</sup>

Hazard	Precaution
Skin Contact	Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling. <sup>[8]</sup>
Eye Contact	Causes serious eye irritation. Wear eye protection. <sup>[8]</sup>
Inhalation	May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area. <sup>[8]</sup>
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using this product.
Storage	Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep container tightly closed. <sup>[8]</sup>

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

## Conclusion

**6-Methylpyridazine-3-carbonitrile** is a commercially available heterocyclic compound with potential applications in drug discovery, particularly as a building block for enzyme inhibitors and protein degraders. While specific experimental data on its synthesis and biological activity are currently lacking in the public domain, the known properties of the pyridazine-carbonitrile scaffold suggest it is a compound of interest for further investigation. Researchers are encouraged to perform detailed studies to fully elucidate its synthetic pathways, biological targets, and therapeutic potential. Standard laboratory safety precautions should be followed when handling this compound.

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- To cite this document: BenchChem. [6-Methylpyridazine-3-carbonitrile: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-cas-number-49840-90-6]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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